molecular formula C20H23NO4 B2696642 (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide CAS No. 466655-11-8

(2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide

Cat. No.: B2696642
CAS No.: 466655-11-8
M. Wt: 341.407
InChI Key: PSDBBQBSZNVYNI-KPKJPENVSA-N
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Description

(2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.407. The purity is usually 95%.
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Scientific Research Applications

Facile Synthesis and Anticancer Activity

Research on related enaminone derivatives has demonstrated significant potential in the field of anticancer drug development. For example, a study focused on the synthesis of novel dihydropyrimidinone derivatives starting with enaminones, which were then evaluated for their anticancer activity against the HepG2 cancer cell line. One of the compounds showed a notable increase in necrosis, indicating its potential as an anticancer agent (Bhat et al., 2022).

Inhibition of Viral Replication

Another related compound has been identified as a selective and potent inhibitor of Zika virus replication. This compound works by preventing the formation of the viral replication compartment, a novel mechanism that mirrors the action of clinically approved treatments for other viral infections. This suggests the potential of enaminone derivatives in the development of antiviral treatments for diseases that currently lack effective therapies (Riva et al., 2021).

Advanced Material Synthesis

Enaminone derivatives have also found applications in the synthesis of advanced materials. For instance, research into stereoregular polyamides derived from L-tartaric acid has explored the use of related compounds for creating materials with specific crystalline structures, moderate optical activity, and pronounced affinity to water. Such materials have potential applications in various industries, including filtration, coatings, and possibly as components in electronic devices (Bou et al., 1994).

NAD(P)H: Quinone Oxidoreductase 1 Inducer Activity

Some enaminone derivatives bearing the 3,4-dimethoxyphenyl moieties have been shown to weakly induce the cytoprotective enzyme NQO1. This activity suggests the potential of these compounds in the development of treatments aimed at enhancing cellular defense mechanisms against oxidative stress, contributing to research in areas like neurodegeneration and cancer (Alsaid et al., 2015).

Properties

IUPAC Name

(E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-13-25-17-9-5-15(6-10-17)7-12-20(22)21-16-8-11-18(23-2)19(14-16)24-3/h5-12,14H,4,13H2,1-3H3,(H,21,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDBBQBSZNVYNI-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.